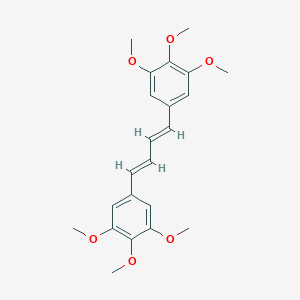
1,1'-(1,3-Butadiene-1,4-diyl)bis(3,4,5-trimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,3-Butadiene-1,4-diyl)bis(3,4,5-trimethoxybenzene), commonly known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzene family and is synthesized by the reaction of 1,4-dimethoxybenzene with butadiene in the presence of a palladium catalyst. DMTB has been found to have a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
1,1'-(1,3-Butadiene-1,4-diyl)bis(3,4,5-trimethoxybenzene) and related compounds have been extensively studied in the field of synthetic chemistry. A notable application is in the synthesis of 2,3-disubstituted 1,3-butadienes, which are crucial for the Diels-Alder reaction, a widely-used method in organic synthesis (Reich et al., 1993). Additionally, these compounds play a significant role in electrophilic aromatic substitution, exhibiting high ortho-selectivity (Yonehara et al., 2000).
Polymerization and Material Science
In the field of polymerization and material science, these compounds are utilized for the epoxidation of polybutadienes, contributing to advancements in polymer chemistry (Jiang & Weber, 1988). They also find application in the construction of multi-biradical derivatives, which are relevant for understanding interactions in complex molecular systems (Ito et al., 2009).
Chemical Reactions and Processes
The application of 1,1'-(1,3-Butadiene-1,4-diyl)bis(3,4,5-trimethoxybenzene) extends to the preparation of partially substituted dienes through desilylation reactions, contributing to the development of novel synthetic routes (Xi et al., 2006). Furthermore, these compounds are instrumental in the synthesis of chromones and 4-hydroxyquinolines, which are important in medicinal and synthetic chemistry (Rahn et al., 2009).
Advanced Applications in Chemistry
Advanced applications include the formation of η2 C−H agostic rhodium arene complexes, demonstrating the versatility of these compounds in complex chemical reactions and their potential in catalysis (Vigalok et al., 1998). The stereospecific polymerization of butadiene derivatives also highlights their importance in creating specific polymer structures (Ding & Weber, 1988).
properties
CAS RN |
123220-48-4 |
|---|---|
Product Name |
1,1'-(1,3-Butadiene-1,4-diyl)bis(3,4,5-trimethoxybenzene) |
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(1E,3E)-4-(3,4,5-trimethoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C22H26O6/c1-23-17-11-15(12-18(24-2)21(17)27-5)9-7-8-10-16-13-19(25-3)22(28-6)20(14-16)26-4/h7-14H,1-6H3/b9-7+,10-8+ |
InChI Key |
KGNOEHBPKUADMW-FIFLTTCUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC=CC2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC=CC2=CC(=C(C(=C2)OC)OC)OC |
synonyms |
1,1'-(1,3-butadiene-1,4-diyl)bis(3,4,5-trimethoxybenzene) JS 3 JS-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



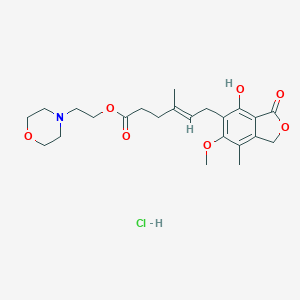
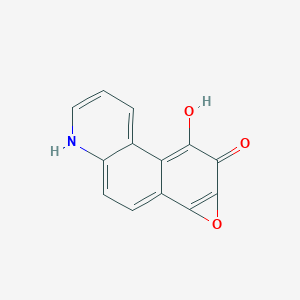
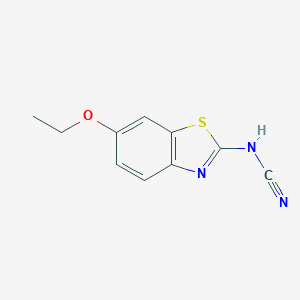
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
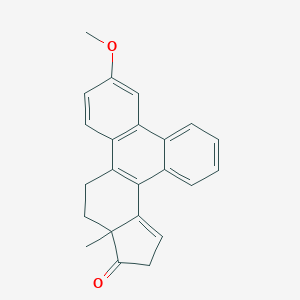
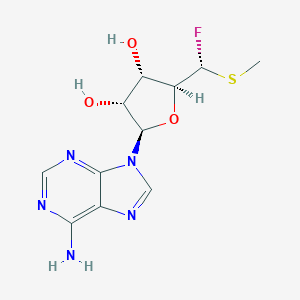
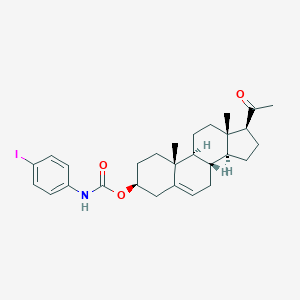
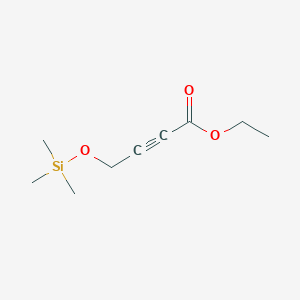
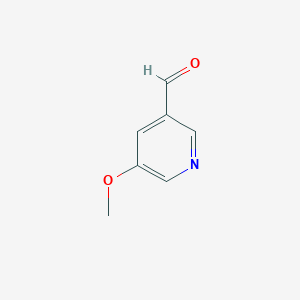
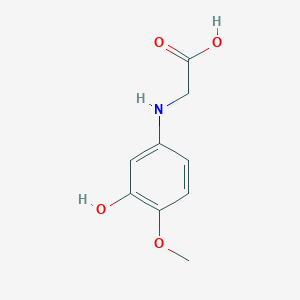
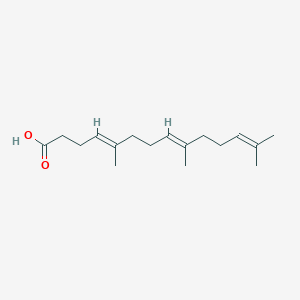
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
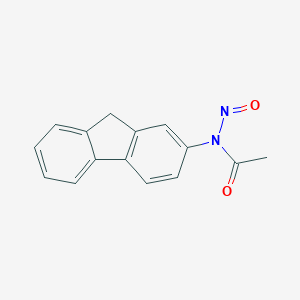
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)